2-Chloro-8-iodoquinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-8-iodoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN3/c9-8-12-6-4(7(11)13-8)2-1-3-5(6)10/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMSTYNCTBKBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653122 | |
| Record name | 2-Chloro-8-iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107694-87-0 | |
| Record name | 2-Chloro-8-iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 8 Iodoquinazolin 4 Amine and Its Analogs
Molecular Structure and Formula
The systematic IUPAC name for this compound is 2-chloro-8-iodoquinazolin-4-amine. Its molecular formula is C8H5ClIN3, and it has a molecular weight of approximately 305.50 g/mol . bldpharm.com The structure consists of a quinazoline (B50416) ring system with a chlorine atom at position 2, an iodine atom at position 8, and an amino group at position 4.
Cyclocondensation Approaches
Spectroscopic Data
While detailed spectroscopic data for this compound is not extensively available in the public domain, related structures provide insight into the expected spectral characteristics. For instance, the 1H NMR spectrum of a similar compound, 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, shows distinct signals corresponding to the protons on the quinazoline ring. scispace.com It is anticipated that the 1H NMR spectrum of this compound would display characteristic peaks for the aromatic protons and the amine protons. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight. scispace.com
Synthesis of this compound
The synthesis of this compound can be approached through multi-step synthetic routes, often starting from appropriately substituted anthranilic acid derivatives.
General Synthetic Pathways
A common strategy for synthesizing substituted quinazolines involves the cyclization of anthranilamide or anthranilonitrile precursors. For example, a related compound, 6-bromo-4-chloro-2-phenylquinazoline, was synthesized starting from the bromination of anthranilamide. nih.gov A similar approach could likely be adapted for the synthesis of this compound, starting with an appropriately iodinated anthranilic acid derivative.
Specific Reported Syntheses
While a specific, detailed synthesis of this compound is not readily found in the provided search results, the synthesis of analogous compounds offers a blueprint. For instance, the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine was achieved from 2-amino-4-fluorobenzoic acid through cyclization, chlorination, and nucleophilic substitution. scispace.com A plausible route for this compound could involve the reaction of an iodinated anthranilamide with a source of the 2-chloro substituent, followed by amination at the 4-position.
Reactivity and Chemical Transformations
The reactivity of this compound is largely dictated by the presence of the chloro and iodo substituents, which are susceptible to various cross-coupling reactions.
Biological Activities and Pharmacological Profiles
Anticancer Activity
Derivatives of the 4-anilinoquinazoline (B1210976) class, to which 2-Chloro-8-iodoquinazolin-4-amine is related, have been extensively investigated as antitumor agents. nih.gov Their mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs) that are crucial for signaling pathways governing cell growth and angiogenesis. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The quinazoline (B50416) core is a well-established scaffold for developing EGFR inhibitors, a key target in cancer therapy. nih.gov Several FDA-approved drugs, such as gefitinib (B1684475) and erlotinib, are quinazoline-based first-generation EGFR inhibitors. nih.govnih.gov These agents target the ATP-binding site of the EGFR kinase domain, playing a critical role in managing cancers with activating EGFR mutations. nih.gov
Research into 4-anilinoquinazoline derivatives demonstrates that specific substitutions on the quinazoline ring are crucial for activity. While direct enzymatic inhibition data for this compound is not extensively documented in the reviewed literature, studies on analogous compounds provide insight. For instance, the presence of a chlorine atom at the 2-position and other substitutions are explored to enhance potency. nih.gov The development of dual inhibitors targeting both EGFR and other kinases like VEGFR-2 often utilizes the 4-anilinoquinazoline framework. rsc.org Molecular docking studies on related compounds have shown that the quinazoline moiety can form critical hydrogen bonds with key residues like Met769 in the EGFR active site. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 signaling is a validated strategy in cancer treatment. nih.gov The 4-anilinoquinazoline structure serves as a scaffold for potent VEGFR-2 inhibitors, often in the context of creating dual EGFR/VEGFR-2 inhibitors. nih.govrsc.org
Studies on quinazoline-based compounds have demonstrated significant inhibitory activity against VEGFR-2. For example, certain S-alkylated quinazolin-4(3H)-ones have shown dual EGFR and VEGFR-2 inhibitory activity, with some analogs displaying IC₅₀ values against VEGFR-2 comparable to the standard drug sorafenib. rsc.org Molecular modeling of these compounds indicates they fit within the enzyme's binding pocket, interacting with key amino acid residues. rsc.org The development of such multi-targeted kinase inhibitors is a prominent strategy to overcome the complexity of cancer signaling networks. nih.gov
HER2 Inhibition
HER2 (Human Epidermal Growth Factor Receptor 2) is another member of the ErbB family of receptor tyrosine kinases, alongside EGFR. google.com Overexpression of HER2 is a driver in certain cancers, particularly breast cancer. nih.gov Dual EGFR/HER2 inhibitors, such as lapatinib, are based on the quinazoline structure. google.com While direct studies on this compound for HER2 inhibition are not specified in the available research, the general applicability of the quinazoline scaffold for targeting the HER family of kinases is well-established. google.comnih.gov Dual blockade of HER2 is a therapeutic strategy used to enhance treatment efficacy and overcome resistance. nih.gov
PI3K/mTOR Pathway Modulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling network that regulates cell growth, proliferation, and survival. nih.govnih.gov This pathway is downstream of receptor tyrosine kinases like EGFR and VEGFR-2 and is frequently dysregulated in cancer. nih.gov Inhibition of EGFR and VEGFR-2 by quinazoline derivatives can, therefore, lead to the modulation of PI3K/mTOR signaling. nih.gov Pharmacological targeting of the PI3K/mTOR pathway is considered a promising therapeutic approach in various malignancies. nih.govmdpi.com Studies have shown that both PI3K and mTOR inhibitors can suppress cell proliferation and alter the cellular environment to be less conducive to tumor growth. nih.gov
In Vitro Cytotoxicity Evaluation (e.g., MCF-7, HeLa, A549 cell lines)
The anticancer potential of quinazoline derivatives is frequently assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. Research on compounds derived from 2-chloro-4-anilinoquinazoline has demonstrated significant antiproliferative activity. nih.govrsc.org
For example, a quinazoline-chalcone derivative, compound 14g , showed potent growth inhibition against several cancer cell lines, including the MCF-7 breast cancer line. nih.govrsc.org Another series of related pyrimidodiazepine compounds also exhibited high cytostatic and cytotoxic activity. rsc.org
| Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| Quinazoline-Chalcone 14g | MCF-7 | Breast Cancer | GI₅₀ | 1.81 | nih.govrsc.org |
| Quinazoline-Chalcone 14g | K-562 | Leukemia | GI₅₀ | 0.622 | nih.govrsc.org |
| Quinazoline-Chalcone 14g | HCT-116 | Colon Cancer | GI₅₀ | <1.81 | nih.govrsc.org |
| Pyrimidodiazepine 16c | SNB-75 | CNS Cancer | TGI | 2.42 | nih.gov |
| Pyrimidodiazepine 16c | 786-0 | Renal Cancer | TGI | 2.99 | nih.gov |
Apoptosis and Necrosis Induction Mechanisms
Inducing apoptosis (programmed cell death) is a key mechanism for many anticancer agents. nih.gov Research on a closely related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, identified it as a highly active inducer of apoptosis. nih.gov This was discovered using a high-throughput assay for caspase-3 activation, a critical enzyme in the apoptotic cascade. nih.gov The compound demonstrated an EC₅₀ for caspase activation of 2 nM in T47D breast cancer cells. nih.gov Further studies on other novel compounds have confirmed that they can induce apoptosis in a concentration-dependent manner, as shown by flow cytometry analysis. rsc.orgnih.gov For instance, one potent analog induced total apoptosis in 46.53% of HCT-116 colon cancer cells. rsc.org
Tubulin Polymerization Inhibition
There is no specific information available in the public domain that details the activity of this compound as an inhibitor of tubulin polymerization.
Antimicrobial Activity
Specific studies on the antimicrobial, including antibacterial and antifungal, efficacy of this compound are not available in the reviewed scientific literature.
There is no specific information available in the public domain regarding the antibacterial efficacy of this compound against Gram-positive or Gram-negative bacterial strains.
There is no specific information available in the public domain concerning the antifungal properties of this compound.
Antiviral Activity
While numerous quinazoline derivatives have been investigated for their antiviral properties, specific data on the antiviral activity of this compound is not detailed in available research. However, patent documents indicate that this compound and its derivatives are utilized as intermediates in the synthesis of novel quinazoline compounds designed as antiviral agents, particularly for the treatment of HIV. google.comgoogle.comgoogle.comoapi.intgoogleapis.com These patents describe the chemical synthesis pathways where this compound is a building block for more complex molecules that exhibit antiviral activity, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs). google.comgoogle.com
Enzyme Inhibition Beyond Kinases
There is a lack of specific data concerning the direct inhibitory effects of this compound on enzymes other than kinases.
No specific studies were found that evaluate the inhibitory activity of this compound against dihydrofolate reductase (DHFR).
An exploration of the diverse biological activities of quinazoline derivatives reveals a scaffold of significant pharmacological interest. These heterocyclic compounds have been extensively studied and have shown a wide array of therapeutic potentials. This article delves into several key biological activities reported for quinazoline derivatives, with a particular consideration for how substitutions, such as with chlorine and iodine, may influence their pharmacological profiles, as seen in the compound this compound.
Structure Activity Relationship Sar Studies for 2 Chloro 8 Iodoquinazolin 4 Amine Analogs
Role as a Building Block in Organic Synthesis
The dual halogenation of 2-Chloro-8-iodoquinazolin-4-amine makes it a valuable and versatile building block for constructing more complex molecular architectures. The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization, enabling the stepwise introduction of different groups at the 2 and 8 positions. researchgate.net This controlled diversification is highly desirable in medicinal chemistry for creating libraries of compounds for biological screening.
Suzuki-Miyaura Coupling Reactions
The iodo group at the 8-position is particularly well-suited for Suzuki-Miyaura cross-coupling reactions. libretexts.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the quinazoline (B50416) core and a variety of boronic acids or esters. researchgate.net This methodology has been successfully applied to similar dihalogenated quinazolines to introduce aryl or heteroaryl substituents, which are often crucial for biological activity. researchgate.net
Buchwald-Hartwig Amination
The chloro group at the 2-position can be targeted for Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary or secondary amines. organic-chemistry.org This reaction is a powerful tool for modifying the quinazoline scaffold and has been employed in the synthesis of numerous biologically active compounds. researchgate.net
Potential Applications in Medicinal Chemistry
The structural features of this compound suggest its utility as a scaffold for the development of various therapeutic agents.
Scaffold for Kinase Inhibitors
The 4-aminoquinazoline core is a well-established pharmacophore in the design of kinase inhibitors, particularly for targeting the epidermal growth factor receptor (EGFR). scielo.brnih.gov Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, feature this structural motif. nih.govnih.gov The ability to functionalize the 2 and 8 positions of this compound allows for the synthesis of diverse libraries of compounds that can be screened for their kinase inhibitory activity.
Intermediate for Antiviral and Antimicrobial Agents
Quinazoline derivatives have also shown promise as antiviral and antimicrobial agents. nih.govopenmedicinalchemistryjournal.com The introduction of various substituents onto the quinazoline ring system can lead to compounds with potent activity against a range of pathogens. The versatility of this compound as a synthetic intermediate makes it an attractive starting point for the development of new anti-infective drugs.
Precursor for Other Biologically Active Molecules
Beyond kinase inhibition and anti-infective properties, the quinazoline scaffold is associated with a multitude of other biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. mdpi.comwisdomlib.org The synthetic accessibility of diverse derivatives from this compound opens up the possibility of discovering novel compounds with a wide range of therapeutic applications. journalijar.comnih.gov
Computational Chemistry and Molecular Modeling
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This technique is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 2-Chloro-8-iodoquinazolin-4-amine, to the active site of a biological target, typically a protein or nucleic acid.
In studies involving quinazoline (B50416) derivatives, molecular docking has been instrumental in elucidating interactions with various therapeutic targets, including protein kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), as well as DNA. nih.govrsc.org For this compound, a docking study would involve preparing the 3D structure of the ligand and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function for each pose to estimate the binding affinity.
Key interactions for substituted quinazolines often involve hydrogen bonds between the N1 and N3 atoms of the quinazoline ring or the 4-amino group with amino acid residues like aspartate or glutamate (B1630785) in the kinase hinge region. nih.gov The chloro and iodo substituents would be predicted to form halogen bonds or engage in hydrophobic interactions, potentially enhancing binding affinity and selectivity. rsc.org Docking results for analogous iodoquinazoline derivatives have shown strong binding affinities for targets like carbonic anhydrase XII and human thymidylate synthase. nih.gov
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| EGFR Kinase | -9.2 | Met793, Asp855 | Hydrogen Bond, Hydrophobic |
| VEGFR-2 Kinase | -8.8 | Cys919, Glu885 | Hydrogen Bond, Halogen Bond |
| Carbonic Anhydrase | -7.5 | Thr200, His94 | Hydrogen Bond, van der Waals |
| DNA (Minor Groove) | -6.9 | A-T Rich Region | Groove Binding, Electrostatic |
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, provide a detailed description of the electronic structure and properties of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. physchemres.org
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.orgresearchgate.net For this compound, quantum calculations would likely show that the HOMO density is concentrated on the electron-rich quinazoline ring and the 4-amino group, while the LUMO is distributed across the heterocyclic system, influenced by the electron-withdrawing halogens. The presence of both donor (-NH₂) and acceptor (-Cl, -I) groups can modulate the HOMO-LUMO gap, fine-tuning the molecule's reactivity. researchgate.net
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.15 | Electron Donating Ability |
| ELUMO | -1.30 | Electron Accepting Ability |
| Energy Gap (ΔE) | 4.85 | Chemical Reactivity / Stability |
| Chemical Hardness (η) | 2.43 | Resistance to Charge Transfer |
| Electronegativity (χ) | 3.73 | Electron Attracting Power |
The relationship between a molecule's fluorescence, its structure, and its charge distribution can be investigated computationally. Quinazoline derivatives with donor-acceptor structures are known to exhibit interesting photophysical properties, including fluorescence. beilstein-journals.orgsemanticscholar.org The emission properties are highly dependent on the nature and position of substituents, which alter the charge distribution in both the ground and excited states.
For this compound, the 4-amino group acts as an electron donor, while the quinazoline ring and its halogen substituents act as the acceptor moiety. Upon absorption of light, the molecule transitions to an excited state, which may involve a significant redistribution of electron density, known as a charge-transfer (CT) state. beilstein-journals.org The energy and nature of the emitted fluorescence are sensitive to this charge separation. Halogenation can influence fluorescence quantum yields; for instance, heavy atoms like iodine can promote intersystem crossing, potentially quenching fluorescence in favor of phosphorescence. researchgate.net FSPR analysis would correlate calculated charge distributions and transition dipoles with experimentally observed fluorescence spectra to understand how the specific substitution pattern governs the emissive properties. semanticscholar.org
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is particularly well-suited for studying intramolecular charge transfer (ICT), a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. bohrium.comresearchgate.net This phenomenon is central to the function of many molecular sensors and optoelectronic materials. nih.gov
In this compound, the amine group and the halogenated ring system form a classic donor-acceptor pair. DFT calculations, particularly Time-Dependent DFT (TD-DFT), can model the electronic transitions between the ground state and various excited states. rsc.org By analyzing the molecular orbitals involved in these transitions, it is possible to quantify the degree of charge transfer. bohrium.com The results can reveal whether excitation leads to a localized state or a state with significant ICT character, which has profound implications for the molecule's photophysical behavior and its interactions with its environment. researchgate.net
In Silico Screening and Virtual Ligand Design
In silico screening involves the computational evaluation of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. nih.gov This approach accelerates the discovery of new drug candidates by prioritizing a smaller number of promising compounds for synthesis and experimental testing. researchgate.net
A compound like this compound could be part of a virtual library or designed based on a pharmacophore model derived from known active ligands. nih.govnih.gov The process typically involves:
Library Generation: A diverse library of quinazoline derivatives, including various substitution patterns, is assembled or generated computationally. researchgate.net
Pharmacophore Filtering: A 3D pharmacophore model, which defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding, is used to filter the library rapidly. nih.gov
Molecular Docking: The remaining compounds are then docked into the target's active site for a more detailed binding prediction. researchgate.net
Scoring and Ranking: Compounds are ranked based on their docking scores, predicted binding energies, and fit within the active site.
Through such a workflow, this compound could be identified as a potential hit for a specific biological target, warranting further investigation through synthesis and in vitro assays. nih.gov
Future Research Directions and Therapeutic Potential
Development of Multi-Targeted Inhibitors Based on the Quinazoline (B50416) Scaffold
Currently, there is a lack of publicly available research specifically detailing the development of 2-Chloro-8-iodoquinazolin-4-amine as a multi-targeted inhibitor. While the broader class of quinazoline derivatives has been extensively explored for this purpose, with some analogs showing potent inhibition of multiple receptor tyrosine kinases (RTKs) and microtubule polymerization, specific studies on the 8-iodo variant are not present in the reviewed literature. The development of such inhibitors is a promising strategy in cancer therapy to overcome resistance mechanisms that can arise from targeting a single pathway. Future research could focus on synthesizing and screening a library of compounds derived from this compound to assess their potential as multi-targeted agents.
Exploration of Novel Synthetic Pathways for Derivatization
The primary available information regarding this compound is found within patent literature, where it is described as a key intermediate in the synthesis of more complex molecules, including those investigated as potential treatments for HIV. google.comgoogle.comoapi.intgoogleapis.com
One documented synthetic route involves the use of 2-amino-3-iodobenzoic acid as a starting material. A notable synthesis is described for a related compound, 6-bromo-2-chloro-8-iodoquinazolin-4-amine, which provides insight into the potential pathways for synthesizing the title compound. This process includes the reaction of an appropriately substituted anthranilic acid derivative. google.comoapi.intgoogleapis.com A Chinese patent specifically outlines the synthesis of this compound. google.com The general strategy involves the cyclization of an anthranilonitrile precursor or the chlorination of a corresponding quinazolinone.
The presence of the chloro and iodo substituents at positions 2 and 8, respectively, makes this compound a versatile building block for further chemical modifications. Future research in this area could explore various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a diverse range of functional groups at these positions. This would allow for the creation of a library of novel quinazoline derivatives for subsequent biological evaluation.
Advanced Biological Evaluation and Mechanistic Studies
There is currently no specific information available in the public domain regarding the advanced biological evaluation or detailed mechanistic studies of this compound itself. The existing research focuses on the biological activity of the final compounds synthesized from this intermediate.
Future research should aim to characterize the intrinsic biological activity of this compound. This would involve screening the compound against a panel of cancer cell lines and various kinases to determine if it possesses any inherent cytotoxic or inhibitory properties. Mechanistic studies could then be employed to elucidate its mode of action, including its effects on cell cycle progression, apoptosis, and specific signaling pathways.
Applications in Chemical Biology and as Research Probes
The application of this compound in chemical biology or as a research probe has not been reported in the available literature. However, its structure suggests potential for such applications.
The reactive chloro and iodo groups could be utilized for the development of activity-based probes or affinity-based probes to identify and study novel protein targets. For instance, the quinazoline core could be functionalized with a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) and a reactive group to covalently label target proteins. Such probes would be invaluable tools for understanding the complex biological roles of the targets of quinazoline-based compounds. Further research is warranted to explore these potential applications and develop this compound into a useful tool for chemical biology research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-8-iodoquinazolin-4-amine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of halogenated benzamide precursors followed by halogenation. For example, 2-amino-5-iodobenzamide derivatives can undergo cyclization with aldehydes under reflux in ethanol, yielding iodinated quinazolin-4(3H)-ones. Subsequent chlorination with POCl₃ and triethylamine (6–8 h reflux) replaces the hydroxyl group with chlorine, forming the final product .
- Key Characterization : Confirm structure via -NMR (δ 8.7–7.3 ppm for aromatic protons) and IR (C-Cl stretch at ~760 cm⁻¹) .
Q. How is this compound characterized in academic research?
- Methodological Answer :
- Spectroscopy : -NMR identifies aromatic proton environments and substituent effects. IR confirms functional groups (e.g., C-Cl and C-I stretches).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 429.12 for derivatives) validate molecular weight .
- Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What are the primary applications of this compound in drug discovery?
- Methodological Answer : The compound serves as a scaffold for designing kinase inhibitors or apoptosis inducers. Modifications at positions 2 (Cl) and 8 (I) enhance binding to targets like EGFR or caspase-3. For example, 4-anilinoquinazoline derivatives exhibit apoptotic activity via caspase-3 activation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Chlorination Optimization : Replace POCl₃ with PCl₅ or thionyl chloride to reduce reaction time. Use catalytic DMAP to enhance electrophilic substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yields by 15–20% .
- Table :
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | Toluene | 6 | 65 |
| PCl₅ + DMAP | DMF | 4 | 82 |
Q. How do electronic effects of iodine and chlorine influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Iodine as a Directing Group : The C-I bond facilitates Suzuki-Miyaura coupling at position 7. Use Pd(PPh₃)₄ and arylboronic acids in THF/H₂O (80°C, 12 h) for biaryl derivatives .
- Chlorine as a Leaving Group : SNAr reactions at position 2 require electron-withdrawing groups. React with morpholine or piperazine in DMSO (120°C, 24 h) to install amine substituents .
Q. What strategies resolve discrepancies in spectral data interpretation for halogenated quinazolines?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating - couplings.
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., ACD/Labs Percepta) to confirm assignments .
- Case Study : Discrepancies in -NMR δ 4.5–4.2 ppm for CH₂ groups in morpholine derivatives were resolved via HSQC, confirming connectivity .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for anti-inflammatory activity?
- Methodological Answer :
- Substituent Effects : Introduce methoxy groups at position 7 to enhance hydrogen bonding with COX-2. Replace iodine with CF₃ to improve lipophilicity (LogP < 3.5) .
- Biological Assays : Test derivatives in LPS-induced TNF-α inhibition assays (IC₅₀ < 1 µM for potent candidates) .
Safety and Handling
Q. What precautions are necessary when handling iodine and chlorine substituents in this compound?
- Methodological Answer :
- Iodine Stability : Store under inert gas (N₂/Ar) to prevent C-I bond cleavage. Use amber glassware to avoid light-induced degradation.
- Chlorine Reactivity : Work in fume hoods with PPE (gloves, goggles) due to POCl₃’s corrosive nature. Quench excess reagent with ice-cold NaHCO₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
